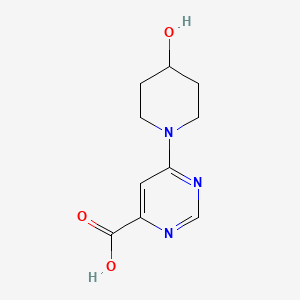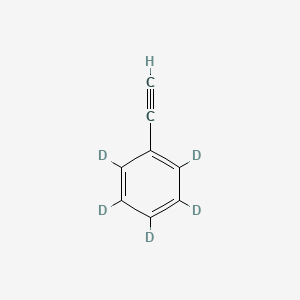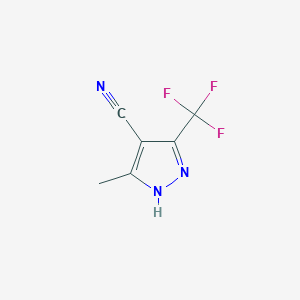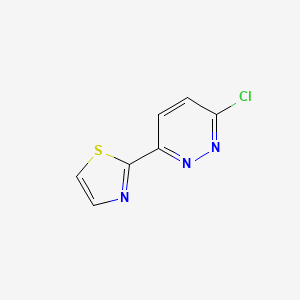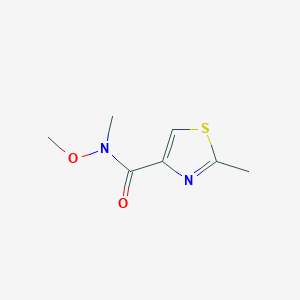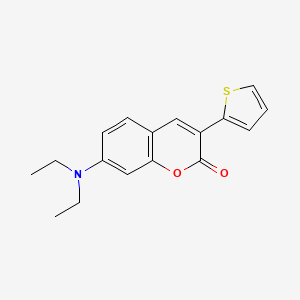![molecular formula C11H15N3 B1466226 (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266851-40-4](/img/structure/B1466226.png)
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine , also known as benzimidazole derivative , is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. In medicinal chemistry, imidazole derivatives play a crucial role due to their diverse chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole involves the reaction of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole. Various synthetic routes have been explored to modify the imidazole scaffold and create novel derivatives with specific biological activities .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzimidazole ring with an ethyl and methyl substituent. The nitrogen atoms in the imidazole ring contribute to its unique chemical properties and biological activity. The crystal structure of related compounds can be determined experimentally, providing insights into their binding interactions with biological targets .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. These reactions allow the introduction of diverse substituents, leading to compounds with specific pharmacological activities. For example, the synthesis of PqsR inhibitors involves fine-tuning the potency of the compound through hit-to-lead optimization .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Its lipophilic quantity (cLogP) and topological polar surface area (tPSA) influence its pharmacokinetics and bioavailability. These properties impact drug design and optimization .
Scientific Research Applications
Synthesis and Characterization
- Novel oxadiazole derivatives of benzimidazole have been synthesized for potential applications in drug development, showcasing the versatility of benzimidazole derivatives in creating biologically active compounds. These derivatives were characterized using various spectroscopic techniques, indicating their potential for further biological and chemical applications (Vishwanathan & Gurupadayya, 2014).
Metal-Induced Organic Transformations
- Benzimidazole derivatives have been used in metal-induced organic transformations, demonstrating the compound's reactivity and potential in synthesizing complex molecules. These processes are valuable for the development of new materials and catalysts (Chen et al., 2020).
Biological Activity
- Schiff base derivatives of 2-aminomethylbenzimidazole have been studied for their biological activities, including antibacterial and antifungal properties. Such studies highlight the therapeutic potential of benzimidazole derivatives in medicine (al-Hakimi et al., 2020).
Corrosion Inhibition
- Benzimidazole derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Ammal et al., 2018).
Fluorescence Properties
- Specific benzimidazole compounds have been synthesized and studied for their fluorescence properties, which are useful in developing new fluorescent probes for biological and chemical sensing applications (Wen-yao, 2012).
Mechanism of Action
Imidazole-based compounds often act as enzyme inhibitors, modulating biological processes. For instance, inhibition of quorum sensing (QS) systems in bacteria, such as interference with the pqs system in Pseudomonas aeruginosa, reduces bacterial virulence gene expression and biofilm formation. Understanding the molecular interactions between imidazole derivatives and their biological targets is crucial for drug development .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. For example, it may interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
properties
IUPAC Name |
(1-ethyl-2-methylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSNUUFCNVFRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
